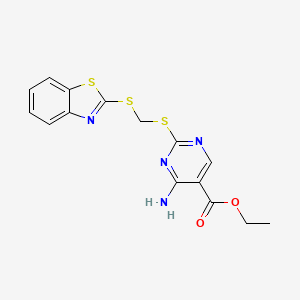![molecular formula C25H28N2O2 B11570998 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11570998.png)
2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyclohexanecarbonyl-1H-indol-1-yl)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that features a unique structure combining an indole moiety with a cyclohexanecarbonyl group and a dimethylphenylacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclohexanecarbonyl-1H-indol-1-yl)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Cyclohexanecarbonyl Group Attachment: The cyclohexanecarbonyl group can be introduced via a Friedel-Crafts acylation reaction, where cyclohexanecarbonyl chloride reacts with the indole in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetamide Formation: The final step involves the reaction of the intermediate product with 2,4-dimethylaniline and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(3-cyclohexanecarbonyl-1H-indol-1-yl)-N-(2,4-dimethylphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential biological activity. The indole moiety is known for its presence in many biologically active compounds, making this compound a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. The combination of the indole and acetamide groups may confer unique pharmacological properties, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its complex structure may allow for the creation of materials with unique mechanical, thermal, or chemical properties.
Mécanisme D'action
The mechanism of action of 2-(3-cyclohexanecarbonyl-1H-indol-1-yl)-N-(2,4-dimethylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The indole moiety, in particular, is known to interact with serotonin receptors, which could be a potential pathway for its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Indol-3-yl)-N-phenylacetamide: Similar structure but lacks the cyclohexanecarbonyl group.
N-(2,4-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide: Similar structure but lacks the cyclohexanecarbonyl group.
2-(3-Cyclohexanecarbonyl-1H-indol-1-yl)acetamide: Similar structure but lacks the dimethylphenyl group.
Uniqueness
The uniqueness of 2-(3-cyclohexanecarbonyl-1H-indol-1-yl)-N-(2,4-dimethylphenyl)acetamide lies in its combination of the indole moiety with both a cyclohexanecarbonyl group and a dimethylphenylacetamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C25H28N2O2 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
2-[3-(cyclohexanecarbonyl)indol-1-yl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H28N2O2/c1-17-12-13-22(18(2)14-17)26-24(28)16-27-15-21(20-10-6-7-11-23(20)27)25(29)19-8-4-3-5-9-19/h6-7,10-15,19H,3-5,8-9,16H2,1-2H3,(H,26,28) |
Clé InChI |
CIXDGGFTDWCMLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-anilino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B11570923.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11570936.png)
![4-fluoro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B11570942.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11570948.png)
![ethyl 2-[1-(4-ethylphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11570949.png)
![3-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B11570957.png)
![azepan-1-yl[6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone](/img/structure/B11570958.png)
![2-(3,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B11570963.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-fluorobenzamide](/img/structure/B11570965.png)

![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}acetamide](/img/structure/B11570988.png)
![1-(4-Tert-butylphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11570989.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B11570993.png)
![1-(3-Hydroxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11570997.png)
